

# An In-depth Technical Guide to the Structural Differences Between Xylidine Isomers

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Xylidine**, also known as dimethylaniline, encompasses a group of six constitutional isomers with the chemical formula C<sub>8</sub>H<sub>11</sub>N.[1][2] These aromatic amines are structurally characterized by a benzene ring substituted with an amino group and two methyl groups. The varied placement of these methyl groups relative to the amino group gives rise to the six distinct isomers: 2,3-dimethylaniline, 2,4-dimethylaniline, 2,5-dimethylaniline, 2,6-dimethylaniline, 3,4-dimethylaniline, and 3,5-dimethylaniline.[1]

While sharing the same molecular formula, these isomers exhibit significant differences in their physicochemical properties, toxicological profiles, and metabolic fates. These variations are a direct consequence of their unique structural arrangements, which influence factors such as steric hindrance, electron distribution within the aromatic ring, and the potential for intermolecular interactions. A thorough understanding of these isomeric differences is paramount for researchers, scientists, and drug development professionals, as it directly impacts their application in chemical synthesis, their potential as drug candidates or metabolites, and their associated health risks. This guide provides a comprehensive overview of the core structural differences between **xylidine** isomers, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and structures.

## **Molecular Structures of Xylidine Isomers**



The fundamental difference between the **xylidine** isomers lies in the substitution pattern of the two methyl groups on the aniline ring. This seemingly subtle variation has profound implications for the molecule's overall shape, polarity, and reactivity.

Figure 1: Molecular Structures of the Six Xylidine Isomers.

### **Physicochemical Properties**

The structural variations among **xylidine** isomers directly translate into differing physicochemical properties. These properties are critical for predicting their behavior in various chemical and biological systems, including their solubility, volatility, and reactivity. The following table summarizes key quantitative data for each isomer.



Property	2,3- Dimethyl aniline	2,4- Dimethyl aniline	2,5- Dimethyl aniline	2,6- Dimethyl aniline	3,4- Dimethyl aniline	3,5- Dimethyla niline
CAS Number	87-59-2	95-68-1	95-78-3	87-62-7	95-64-7	108-69-0
Molecular Weight ( g/mol )	121.18	121.18	121.18	121.18	121.18	121.18
Melting Point (°C)	2.5	16	11.5	11.2	49-51	7-9
Boiling Point (°C)	221-222	218	218	216	226	220-221
Density (g/mL at 25°C)	0.993	0.98	0.973	0.984	1.076 (solid)	0.972
рКа	4.70	4.89	4.53	3.95	-	4.91
Water Solubility (g/L)	30 (20°C)	5 (20°C)	< 1 (18°C)	7.5 (20°C)	< 1 (24°C)	< 1 (19°C)
Refractive Index (n20/D)	1.569	1.558	1.559	1.560	-	1.557

## **Spectroscopic Data**

Spectroscopic techniques are indispensable for the identification and characterization of **xylidine** isomers. The subtle structural differences give rise to unique spectral fingerprints in Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.



Isomer	IR (cm <sup>-1</sup> ) - Key Absorptions	UV-Vis (λmax, nm)	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
2,3- Dimethylaniline	N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1600, ~1500	~235, ~285	Aromatic H: ~6.5-7.0; NH <sub>2</sub> : ~3.5; CH <sub>3</sub> : ~2.1, ~2.2	Aromatic C: ~115-145; CH₃ C: ~14, ~20
2,4- Dimethylaniline	N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510	~240, ~290	Aromatic H: ~6.6-6.9; NH <sub>2</sub> : ~3.5; CH <sub>3</sub> : ~2.1, ~2.2	Aromatic C: ~115-145; CH₃ C: ~17, ~20
2,5- Dimethylaniline	N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510	~236, ~288[3]	Aromatic H: ~6.5-6.9; NH <sub>2</sub> : ~3.5; CH <sub>3</sub> : ~2.1, ~2.2	Aromatic C: ~115-145; CH₃ C: ~17, ~21
2,6- Dimethylaniline	N-H stretch: ~3480, ~3400; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000;	~230, ~280	Aromatic H: ~6.6-6.9; NH <sub>2</sub> : ~3.7; CH <sub>3</sub> : ~2.2	Aromatic C: ~118-145; CH₃ C: ~18

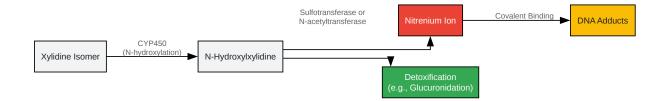


	C=C stretch (arom.): ~1620, ~1470			
3,4- Dimethylaniline	N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510	~240, ~290	Aromatic H: ~6.5-6.9; NH <sub>2</sub> : ~3.5; CH <sub>3</sub> : ~2.1, ~2.2	Aromatic C: ~113-145; CH₃ C: ~19, ~20
3,5- Dimethylaniline	N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1600, ~1470	~240, ~290	Aromatic H: ~6.5; NH2: ~3.5; CH3: ~2.2	Aromatic C: ~115-145; CH₃ C: ~21

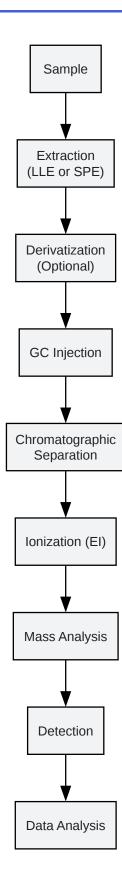
#### **Toxicological Profile and Metabolic Pathways**

The toxicity of **xylidine** isomers is a significant concern, with some isomers classified as suspected carcinogens.[2] Their toxic effects are closely linked to their metabolic activation pathways. A common pathway involves N-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to macromolecules like DNA, potentially initiating carcinogenesis.













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#### References

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